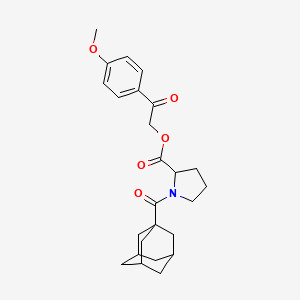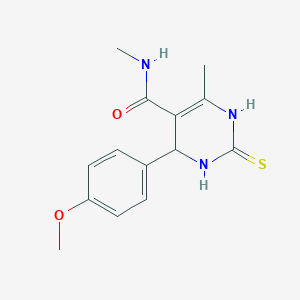![molecular formula C17H18ClN3O3 B3974202 5-(acetylamino)-2-chloro-N-[2-(pyridin-3-yloxy)propyl]benzamide](/img/structure/B3974202.png)
5-(acetylamino)-2-chloro-N-[2-(pyridin-3-yloxy)propyl]benzamide
Overview
Description
5-(acetylamino)-2-chloro-N-[2-(pyridin-3-yloxy)propyl]benzamide, also known as ACPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ACPB is a benzamide derivative that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications.
Mechanism of Action
5-(acetylamino)-2-chloro-N-[2-(pyridin-3-yloxy)propyl]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying histones. HDAC inhibitors have been shown to have anticancer activity by inducing cell cycle arrest, apoptosis, and differentiation. This compound has also been shown to inhibit the activity of phosphodiesterase 4 (PDE4), which is an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) in cells. PDE4 inhibitors have been shown to have anti-inflammatory and neuroprotective properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of inflammation. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
5-(acetylamino)-2-chloro-N-[2-(pyridin-3-yloxy)propyl]benzamide has several advantages for lab experiments, including its potent activity against cancer cell lines, anti-inflammatory properties, and neuroprotective effects. However, this compound has some limitations, including its low solubility in water and potential toxicity at high doses.
Future Directions
There are several future directions for the study of 5-(acetylamino)-2-chloro-N-[2-(pyridin-3-yloxy)propyl]benzamide, including the optimization of the synthesis method to achieve higher yields and purity, the development of more potent derivatives, and the evaluation of its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, further studies are needed to investigate the safety and toxicity of this compound and its derivatives.
Scientific Research Applications
5-(acetylamino)-2-chloro-N-[2-(pyridin-3-yloxy)propyl]benzamide has been extensively studied for its potential applications in different fields, including medicinal chemistry, drug discovery, and biological research. This compound has been shown to have potent activity against various cancer cell lines, making it a promising candidate for cancer treatment. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
5-acetamido-2-chloro-N-(2-pyridin-3-yloxypropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-11(24-14-4-3-7-19-10-14)9-20-17(23)15-8-13(21-12(2)22)5-6-16(15)18/h3-8,10-11H,9H2,1-2H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJGIEPJVYSGQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=CC(=C1)NC(=O)C)Cl)OC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-1-naphthyl-N'-[1-(2-thienyl)ethyl]urea](/img/structure/B3974123.png)
![N-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(2-pyrazinyl)ethanamine](/img/structure/B3974143.png)
![1-[1-(3-methoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3974151.png)

![N-cyclohexyl-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3974173.png)
![1-[1-(4-ethoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3974179.png)
![4,4'-[(3-iodophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3974184.png)
![1-(2-fluorophenyl)-4-{1-[4-(methylthio)benzyl]-4-piperidinyl}piperazine oxalate](/img/structure/B3974193.png)
![N-{2-[4-(methylthio)phenoxy]cyclohexyl}benzenesulfonamide](/img/structure/B3974194.png)
![5-hydroxy-N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)pyrazine-2-carboxamide](/img/structure/B3974198.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B3974199.png)
![1-{1-[3-(benzyloxy)-4-methoxybenzyl]-4-piperidinyl}azepane oxalate](/img/structure/B3974210.png)
